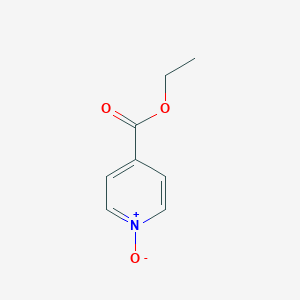

Ethyl isonicotinate 1-oxide

Übersicht

Beschreibung

Ethyl isonicotinate 1-oxide is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Ethyl isonicotinate 1-oxide, also known as ETHYL ISONICOTINATE N-OXIDE, is a chemical compound with the molecular formula C8H9NO3 . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biologische Aktivität

Ethyl isonicotinate 1-oxide (EINO) is a heterocyclic compound derived from isonicotinic acid, characterized by its unique molecular structure that includes a pyridine ring with an ethyl group and an N-oxide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of EINO, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₉N₁O₂

- Molecular Weight : 167.16 g/mol

EINO's structure allows it to participate in various chemical reactions, including oxidation and salt formation with acids, which may enhance its biological activity.

Pharmacological Properties

Research indicates that compounds in the isonicotinate family, including EINO, exhibit significant antimicrobial and anti-inflammatory activities. The presence of the N-oxide group is believed to enhance these properties by improving interactions with biological targets such as enzymes and receptors involved in inflammatory processes or microbial resistance .

Table 1: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Inhibition of enzyme activity |

| Ethyl Isonicotinate | Low | Moderate | Disruption of cell membrane integrity |

| Isonicotinic Acid | High | Low | Inhibition of mycolic acid synthesis |

The biological activity of EINO can be attributed to its ability to interact with various biological molecules:

- Enzyme Inhibition : EINO has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it may interfere with cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

- Antimicrobial Activity : Similar to isoniazid, EINO may exhibit bactericidal effects against Mycobacterium tuberculosis by disrupting cell wall synthesis through inhibition of essential enzymes .

Case Studies and Experimental Findings

- Cytotoxicity Studies : A study investigating the cytotoxic effects of EINO on cancer cell lines revealed that it possesses moderate cytotoxicity with an IC50 value greater than 100 µM against the MCF-7 breast cancer cell line. This suggests that while EINO has some cytotoxic effects, further modifications or combinations may enhance its efficacy .

- Photochemical Properties : Research has demonstrated that EINO can form complexes with metal ions that exhibit photoinduced cytotoxicity. These complexes have shown enhanced cytotoxic effects upon light exposure, indicating potential applications in photodynamic therapy .

- Comparative Analysis : In a comparative study involving related compounds, EINO was found to have higher lipophilicity compared to ethyl nicotinate, which correlated with increased cytotoxicity against certain cancer cell lines .

Potential Applications

Given its promising biological activities, EINO could serve as a lead compound for developing new therapeutic agents targeting:

- Infectious Diseases : Its antimicrobial properties make it a candidate for treating infections caused by resistant strains of bacteria.

- Cancer Therapy : The observed cytotoxicity against cancer cell lines suggests potential applications in oncology.

- Anti-inflammatory Drugs : Its ability to inhibit inflammatory pathways positions it as a candidate for developing anti-inflammatory medications.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

EINO has been investigated for its role in electron donor-acceptor (EDA) complexes, which are crucial for catalysis. Recent studies highlight the ability of EINO to facilitate radical generation under mild conditions through selective photoexcitation.

Case Study: EDA Complexes in Catalysis

- Research Focus : The study by McClain et al. demonstrated that EINO can form EDA complexes with various organic donors, leading to efficient radical reactions.

- Findings : The research showed that these complexes could undergo rapid fragmentation upon photoexcitation, overcoming limitations associated with back electron transfer. This advancement may expand the scope of synthetic methodologies involving EINO .

| Parameter | Value |

|---|---|

| Maximum Absorbance | 369 nm |

| Stoichiometry | 4:1 donor to acceptor |

| Reaction Medium | Acetonitrile |

Medicinal Chemistry

EINO is also being explored for its potential therapeutic applications. Its derivatives have shown promise in various biological activities, including antioxidant and antifungal properties.

Case Study: Antioxidant and Antifungal Activity

- Research Focus : A study synthesized an isonicotinate-derived meso-arylporphyrin characterized by its antioxidant and antifungal properties.

- Findings : Although the antioxidant activity was low, the compound exhibited moderate antifungal activity against several yeast strains, indicating potential applications in treating fungal infections .

| Activity Type | Result |

|---|---|

| Antioxidant Activity | Low |

| Antifungal Activity | Moderate |

| Tested Strains | C. albicans, C. glabrata, C. tropicalis |

Coordination Chemistry

EINO has been utilized in coordination chemistry to form complexes with transition metals, which can be applied in dye degradation processes.

Case Study: Coordination Complexes for Dye Degradation

- Research Focus : A study investigated new coordination complexes formed between EINO and Cd(II) or Co(II) ions.

- Findings : These complexes demonstrated significant catalytic activity for the degradation of Acid Blue 92 dye, showcasing EINO's potential in environmental applications .

| Metal Ion | Catalytic Activity |

|---|---|

| Cd(II) | High |

| Co(II) | Moderate |

Photodynamic Therapy

The unique properties of EINO derivatives make them suitable candidates for applications in photodynamic therapy (PDT), where compounds can act as photosensitizers.

Case Study: Photolysis and NO Release

Eigenschaften

IUPAC Name |

ethyl 1-oxidopyridin-1-ium-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(10)7-3-5-9(11)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWRGNWJVVSVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395308 | |

| Record name | Ethyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14906-37-7 | |

| Record name | Ethyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ethyl isonicotinate N-oxide contribute to overcoming back electron transfer in photocatalysis?

A1: Ethyl isonicotinate N-oxide acts as the electron acceptor in an electron donor-acceptor (EDA) complex. Upon photoexcitation, this specific EDA complex undergoes rapid N–O bond fragmentation []. This fragmentation effectively outcompetes the back electron transfer process, a common deactivation pathway in photoexcited EDA complexes that limits their catalytic efficiency. By preventing back electron transfer, the system allows for efficient radical generation and facilitates catalytic activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.